molecular formula C6H8BrNO B6150821 2-(5-bromofuran-2-yl)ethan-1-amine CAS No. 933752-97-7

2-(5-bromofuran-2-yl)ethan-1-amine

Cat. No.: B6150821
CAS No.: 933752-97-7
M. Wt: 190.04 g/mol
InChI Key: FFOFLLFQJKMHGO-UHFFFAOYSA-N
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Description

2-(5-Bromofuran-2-yl)ethan-1-amine is an organic compound with the molecular formula C6H8BrNO It is a derivative of furan, a heterocyclic aromatic compound, and contains a bromine atom at the 5-position of the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-bromofuran-2-yl)ethan-1-amine typically involves the bromination of furan followed by the introduction of an ethanamine group. One common method includes the bromination of furan using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 5-bromofuran is then subjected to a nucleophilic substitution reaction with ethanamine under controlled conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of catalysts like palladium on carbon.

Major Products Formed:

Scientific Research Applications

2-(5-Bromofuran-2-yl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-bromofuran-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The bromine atom and the ethanamine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

    2-(5-Chlorofuran-2-yl)ethan-1-amine: Similar structure but with a chlorine atom instead of bromine.

    2-(5-Iodofuran-2-yl)ethan-1-amine: Contains an iodine atom instead of bromine.

    2-(5-Methylfuran-2-yl)ethan-1-amine: Has a methyl group instead of a halogen atom.

Uniqueness: 2-(5-Bromofuran-2-yl)ethan-1-amine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens or substituents .

Properties

CAS No.

933752-97-7

Molecular Formula

C6H8BrNO

Molecular Weight

190.04 g/mol

IUPAC Name

2-(5-bromofuran-2-yl)ethanamine

InChI

InChI=1S/C6H8BrNO/c7-6-2-1-5(9-6)3-4-8/h1-2H,3-4,8H2

InChI Key

FFOFLLFQJKMHGO-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)Br)CCN

Purity

95

Origin of Product

United States

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